molecular formula C10H10ClNS B12964746 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole

2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole

Katalognummer: B12964746
Molekulargewicht: 211.71 g/mol
InChI-Schlüssel: JLSWVRRXXHWNEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole: is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazole ring fused with a benzene ring, with chloromethyl and dimethyl substituents at specific positions, making it a unique and valuable chemical entity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound using a chlorinating agent . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chlorination reactions. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiazole derivatives with diverse chemical properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties . Research is ongoing to develop new drugs based on this scaffold.

Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers. Its unique chemical structure makes it valuable for designing new materials with specific properties .

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole depends on its specific application. In biological systems, thiazole derivatives often interact with enzymes and receptors, modulating their activity. For example, some thiazole compounds inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole is unique due to the presence of both chloromethyl and dimethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H10ClNS

Molekulargewicht

211.71 g/mol

IUPAC-Name

2-(chloromethyl)-4,6-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C10H10ClNS/c1-6-3-7(2)10-8(4-6)13-9(5-11)12-10/h3-4H,5H2,1-2H3

InChI-Schlüssel

JLSWVRRXXHWNEC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)SC(=N2)CCl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.